2-[4-(Bromomethyl)phenoxy]acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(bromomethyl)phenoxy]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXUFAFXIWROQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092078-26-6 | |
| Record name | 2-[4-(bromomethyl)phenoxy]acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Approaches for 2 4 Bromomethyl Phenoxy Acetonitrile
Established Synthetic Pathways
The synthesis of 2-[4-(Bromomethyl)phenoxy]acetonitrile is primarily approached through multi-step sequences that strategically build the molecule. The most logical and commonly inferred pathways involve the formation of the ether linkage followed by benzylic bromination, or vice-versa.
Precursor Identification and Design
Two primary retrosynthetic disconnections suggest logical starting materials for the synthesis of this compound.
Pathway A: Ether Formation Followed by Bromination
This is often the preferred route due to the stability and commercial availability of the initial precursors.
Initial Precursors: The synthesis commences with p-cresol (B1678582) (4-methylphenol) and an acetonitrile (B52724) synthon, typically chloroacetonitrile (B46850) or bromoacetonitrile.
Intermediate: The reaction between these precursors, under conditions for a Williamson ether synthesis, yields the intermediate, 2-(p-tolyloxy)acetonitrile.
Final Step: The final product is then obtained through the selective bromination of the benzylic methyl group of the intermediate.
Pathway B: Bromination Followed by Ether Formation
This alternative pathway begins with a brominated phenolic precursor.
Initial Precursors: The starting materials for this route are 4-(bromomethyl)phenol (B1630418) and chloroacetonitrile or bromoacetonitrile.
Challenges: This route can be more challenging as 4-(bromomethyl)phenol is a lachrymator and is generally less stable than p-cresol, which can complicate handling and storage.
Reaction Condition Optimization and Parameter Control
Successful synthesis relies on the careful optimization of reaction conditions for each step in the chosen pathway.
Williamson Ether Synthesis Step:
The formation of the phenoxyacetonitrile (B46853) core is a critical step. Key parameters include the choice of base, solvent, and temperature. A strong base is required to deprotonate the phenolic hydroxyl group, generating a phenoxide nucleophile that then attacks the electrophilic carbon of the haloacetonitrile.
| Parameter | Condition | Rationale |
| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | K₂CO₃ is a milder, less hazardous base suitable for large-scale synthesis. NaH is a stronger, non-nucleophilic base that ensures complete deprotonation. |
| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile | Polar aprotic solvents are ideal as they solvate the cation of the base without interfering with the nucleophile. |
| Temperature | Room temperature to reflux | The reaction is often heated to increase the rate of substitution. The specific temperature depends on the reactivity of the substrates and the solvent's boiling point. |
Benzylic Bromination Step:
The selective bromination of the methyl group on the aromatic ring is typically achieved via a free radical mechanism.
| Parameter | Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | NBS is the reagent of choice for selective benzylic bromination as it provides a low, constant concentration of bromine radicals, minimizing side reactions. |
| Initiator | Azobisisobutyronitrile (AIBN), Benzoyl peroxide | A radical initiator is required to start the chain reaction. |
| Solvent | Carbon tetrachloride (CCl₄), 1,2-Dichlorobenzene | A non-polar solvent is used to prevent ionic side reactions. |
| Energy Source | UV light or heat | Energy is needed to initiate the homolytic cleavage of the initiator and start the radical chain process. |
Advanced Synthetic Techniques
To enhance efficiency, yield, and safety, modern synthetic techniques can be applied to the production of this compound.
Catalytic Synthesis Approaches
Phase-transfer catalysis (PTC) is a highly effective technique for accelerating reactions between reactants in immiscible phases, such as the Williamson ether synthesis.
In the context of synthesizing the 2-(p-tolyloxy)acetonitrile intermediate, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can be employed. This catalyst facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase containing the haloacetonitrile, thereby increasing the reaction rate and often allowing for milder reaction conditions.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat the reaction mixture. This technique can dramatically reduce reaction times and, in many cases, improve product yields and purity. Both the Williamson ether synthesis and the NBS bromination steps are amenable to microwave heating. The polar nature of the reactants and intermediates allows for efficient absorption of microwave energy, leading to localized superheating and accelerated reaction rates.
Comparative Reaction Times: Conventional vs. Microwave-Assisted
| Synthetic Step | Conventional Method (Time) | Microwave-Assisted Method (Time) |
| Williamson Ether Synthesis | 4-12 hours | 5-20 minutes |
| Benzylic Bromination | 3-8 hours | 10-30 minutes |
Flow Chemistry Applications for Enhanced Efficiency
Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers significant advantages in terms of safety, scalability, and process control. The synthesis of this compound is well-suited for a flow chemistry approach.
Photochemical Synthesis Strategies
Photochemical methods offer a powerful tool for the selective bromination of benzylic positions, such as the one in the proposed precursor, 2-(p-tolyloxy)acetonitrile. This approach typically utilizes a bromine source like N-bromosuccinimide (NBS) and is initiated by light, which can be from the UV or visible spectrum. researchgate.netlibretexts.org The reaction proceeds through a free-radical chain mechanism. chemistrysteps.comsci-hub.se
The initiation step involves the homolytic cleavage of the N-Br bond in NBS or a small amount of molecular bromine, generated in situ, to form bromine radicals. libretexts.orgyoutube.com These radicals then abstract a hydrogen atom from the benzylic methyl group of 2-(p-tolyloxy)acetonitrile, creating a resonance-stabilized benzylic radical. libretexts.orgchemistrysteps.com This stabilized radical then reacts with a bromine source to yield the final product, this compound. youtube.com
The efficiency of photochemical bromination can be influenced by several factors, including the light source, solvent, and the presence of radical initiators. While traditional methods often used carbon tetrachloride, greener alternatives like acetonitrile are effective and more environmentally benign. researchgate.net The reaction can be initiated by UV light or even visible light, sometimes without the need for a catalyst. researchgate.net
Table 1: Comparison of Potential Photochemical Synthesis Parameters
| Parameter | Option 1 | Option 2 | Option 3 |
|---|---|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) | Bromotrichloromethane (BrCCl3) | Molecular Bromine (Br2) |
| Initiation | UV Lamp (254/365 nm) | Visible Light (e.g., household bulb) | Radical Initiator (e.g., AIBN) |
| Solvent | Acetonitrile | Water (biphasic system) | Solvent-free |
| Potential Advantage | High selectivity for benzylic position | Compatibility with electron-rich substrates rsc.org | Lower cost of reagent |
| Potential Disadvantage | Higher cost than Br2 | Formation of chloroform (B151607) byproduct | Lower selectivity, potential for aromatic bromination |
Sustainable and Green Chemistry Methodologies
Green chemistry principles are increasingly important in chemical synthesis, aiming to reduce waste and environmental impact. orgsyn.org For the synthesis of this compound, several green strategies can be envisioned.
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use. Mechanochemical methods, involving grinding or milling of reactants, could potentially be applied to the bromination of 2-(p-tolyloxy)acetonitrile with NBS. This approach has been successful for other types of organic reactions and can lead to higher yields and shorter reaction times.
Another approach is the use of water as a reaction medium, which is considered a green solvent. researchgate.net Photochemical brominations have been successfully carried out in aqueous biphasic systems, which can simplify product isolation and reduce the use of volatile organic compounds. scirp.org
Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. The ideal synthesis would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.
For the proposed synthesis of this compound from 2-(p-tolyloxy)acetonitrile and NBS, the atom economy can be calculated as follows:
Reaction: C₉H₉NO + C₄H₄BrNO₂ → C₉H₈BrNO + C₄H₅NO₂
Table 2: Atom Economy Calculation
| Compound | Formula | Molar Mass (g/mol) |
|---|---|---|
| Desired Product: this compound | C₉H₈BrNO | 226.07 |
| Reactant 1: 2-(p-tolyloxy)acetonitrile | C₉H₉NO | 147.18 |
| Reactant 2: N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 |
| Byproduct: Succinimide | C₄H₅NO₂ | 99.09 |
Atom Economy (%) = (Molar Mass of Desired Product / Sum of Molar Masses of Reactants) x 100
Atom Economy (%) = (226.07 / (147.18 + 177.98)) x 100 ≈ 69.5%
To optimize the yield, several strategies can be employed. These include careful control of reaction parameters such as temperature, reaction time, and stoichiometry of the reactants. In photochemical reactions, the intensity and wavelength of light are also critical parameters to control for maximizing product formation and minimizing side reactions. The use of continuous flow reactors can also improve yield and consistency by providing better control over these parameters. rsc.org
Industrial Scale-Up Considerations and Process Chemistry
Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges and considerations. For a photochemical process, ensuring uniform light distribution throughout a large reactor volume is a major hurdle. researchgate.net This can be addressed through the design of specialized photoreactors, such as those with internal light sources or microreactors that offer a high surface-area-to-volume ratio.
Heat management is another critical factor, as photochemical reactions can generate significant heat. Efficient cooling systems are necessary to maintain the optimal reaction temperature and prevent runaway reactions or the formation of byproducts.
The choice of materials for the reactor is also important, especially for photochemical reactions, as the material must be transparent to the wavelength of light being used. Quartz is often used for UV reactions, while glass may be suitable for visible light-induced processes.
Downstream processing, including product isolation and purification, must also be considered for large-scale production. This may involve crystallization, distillation, or chromatography. The choice of method will depend on the physical properties of the product and the impurities present. The development of a robust and efficient purification process is crucial for obtaining a high-purity product on an industrial scale.
Reactivity and Mechanistic Investigations of 2 4 Bromomethyl Phenoxy Acetonitrile
Reactivity of the Bromomethyl Group
The bromomethyl group (-CH₂Br) is a primary benzylic halide. The reactivity of this group is significantly influenced by the adjacent benzene (B151609) ring, which can stabilize intermediates through resonance.
Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2 pathways)
The benzylic nature of the bromomethyl group in 2-[4-(bromomethyl)phenoxy]acetonitrile allows it to undergo nucleophilic substitution reactions through both S(_N)1 and S(_N)2 mechanisms. The preferred pathway is dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
The S(_N)2 pathway is favored by strong, typically anionic, nucleophiles in polar aprotic solvents. This mechanism involves a one-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. The transition state involves a pentacoordinate carbon atom. Due to the primary nature of the benzylic carbon in this compound, steric hindrance is minimal, making the S(_N)2 pathway highly accessible.
The S(_N)1 pathway , on the other hand, proceeds through a two-step mechanism involving the formation of a carbocation intermediate. This pathway is favored by weak, neutral nucleophiles in polar protic solvents. The benzyl (B1604629) carbocation formed upon the departure of the bromide ion is stabilized by resonance, with the positive charge delocalized over the benzene ring. This stabilization lowers the activation energy for the formation of the carbocation, making the S(_N)1 mechanism a viable pathway for this compound.
The competition between S(_N)1 and S(_N)2 pathways is a key aspect of the reactivity of this compound. The following table summarizes the conditions that favor each pathway:
| Factor | S(_N)1 Pathway | S(_N)2 Pathway |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) |
| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO, DMF) |
| Leaving Group | Good leaving group required | Good leaving group required |
It is important to note that for primary benzylic halides like this compound, the S(_N)2 mechanism is generally predominant unless conditions strongly favor the S(_N)1 pathway (e.g., a very weak nucleophile and a highly polar protic solvent).
Elimination Reactions and Olefin Formation
Elimination reactions (E1 and E2) are generally less common for primary halides like the bromomethyl group in this compound, as they typically require a β-hydrogen, which is absent in this specific position. However, under strongly basic conditions and high temperatures, elimination reactions involving other parts of the molecule or rearrangement could theoretically occur, though they are not the primary reactive pathway for the bromomethyl group itself. The focus of reactivity for this functional group remains predominantly on substitution.
Radical Reactions
The benzylic C-H bonds, and by extension the C-Br bond, can be susceptible to radical reactions. Homolytic cleavage of the C-Br bond can be initiated by heat or light, particularly in the presence of a radical initiator, to form a stable benzylic radical. This benzylic radical is stabilized by resonance with the aromatic ring. Once formed, this radical can participate in various radical chain reactions, such as polymerization or reaction with other radical species. For instance, radical bromination of the corresponding 4-methylphenoxyacetonitrile (B1581747) would be expected to selectively occur at the benzylic position to form this compound.
Reactivity of the Nitrile Functionality
The nitrile group (-C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, with the carbon atom being electrophilic. This allows for a range of nucleophilic additions and derivatizations.
Nucleophilic Additions to the Nitrile
The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by strong nucleophiles.
One of the most common reactions is the addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li). These reactions lead to the formation of an imine anion intermediate. Subsequent hydrolysis of this intermediate yields a ketone. This two-step process provides a valuable method for the synthesis of various ketone derivatives from the parent nitrile.
Reduction of the nitrile group is another important transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (R-CH₂NH₂). The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon.
Derivatization via Hydrolysis
The nitrile group can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions.
Acid-catalyzed hydrolysis involves heating the nitrile in the presence of a strong aqueous acid (e.g., H₂SO₄ or HCl). The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, 2-[4-(carboxymethyl)phenoxy]acetic acid, and an ammonium (B1175870) salt. The presence of substituents on the aromatic ring can influence the rate of hydrolysis.
Base-catalyzed hydrolysis is typically carried out by heating the nitrile with a strong aqueous base (e.g., NaOH). This reaction initially forms a carboxylate salt and ammonia. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and obtain the free carboxylic acid.
The following table summarizes the derivatization of the nitrile functionality:
| Reagent(s) | Product | Functional Group Transformation |
| 1. R-MgX or R-Li2. H₃O⁺ | Ketone | -C≡N → -C(=O)R |
| 1. LiAlH₄2. H₂O | Primary Amine | -C≡N → -CH₂NH₂ |
| H₃O⁺, heat | Carboxylic Acid | -C≡N → -COOH |
| 1. NaOH, heat2. H₃O⁺ | Carboxylic Acid | -C≡N → -COOH |
Reduction Reactions of the Nitrile Group
The nitrile group in this compound is susceptible to reduction by various reagents, potentially yielding either a primary amine or an aldehyde, depending on the reaction conditions and the reducing agent employed.
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The reaction with LiAlH₄ proceeds via nucleophilic addition of hydride to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. An aqueous workup then furnishes the primary amine, 2-[4-(bromomethyl)phenoxy]ethan-1-amine.
Catalytic hydrogenation, employing catalysts such as Raney nickel, palladium, or platinum on a carbon support, in the presence of hydrogen gas, is another effective method for nitrile reduction. This method is often preferred in industrial settings due to its cost-effectiveness and milder reaction conditions. The choice of catalyst and reaction parameters such as temperature, pressure, and solvent can influence the efficiency and selectivity of the reduction.
Alternatively, the nitrile group can be partially reduced to an aldehyde using specific reagents that can stop the reaction at the imine stage, which is then hydrolyzed. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation. The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The resulting aldehyde, 2-[4-(bromomethyl)phenoxy]acetaldehyde, is a valuable synthetic intermediate.
| Reducing Agent | Product | Reaction Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Etheral solvents (e.g., THF, diethyl ether), followed by aqueous workup |
| Catalytic Hydrogenation (H₂/catalyst) | Primary Amine | Metal catalyst (e.g., Raney Ni, Pd/C, PtO₂), various solvents |
| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde | Aprotic solvents (e.g., toluene, hexane), low temperature, followed by aqueous workup |
Cycloaddition Reactions Involving the Nitrile
The carbon-nitrogen triple bond of the nitrile group in this compound can participate in cycloaddition reactions, most notably 1,3-dipolar cycloadditions, to form five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This type of reaction involves the concerted addition of a 1,3-dipole to the nitrile (the dipolarophile). wikipedia.orgorganic-chemistry.org
A common example is the reaction with an azide (B81097) to form a tetrazole. For instance, reaction with sodium azide in the presence of a Lewis acid or under thermal conditions would be expected to yield the corresponding tetrazole derivative. This transformation is a key method for the synthesis of this important class of heterocycles.
Nitrile oxides, generated in situ from oximes, are another class of 1,3-dipoles that can react with nitriles to form 1,2,4-oxadiazoles. Similarly, nitrile imines and nitrile ylides can also undergo cycloaddition with the nitrile functionality to produce various other five-membered nitrogen-containing heterocycles. The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of both the nitrile and the 1,3-dipole, as explained by frontier molecular orbital theory. wikipedia.org
| 1,3-Dipole | Heterocyclic Product |
| Azide (R-N₃) | Tetrazole |
| Nitrile Oxide (R-CNO) | 1,2,4-Oxadiazole |
| Nitrile Imine (R-CN-NR') | 1,2,4-Triazole |
Reactivity of the Phenoxy Ether Moiety
The phenoxy ether linkage in this compound is generally stable under a variety of reaction conditions. However, it can be cleaved under harsh conditions, such as with strong acids (e.g., HBr, HI) or strong bases. Cleavage of aryl ethers is a known process, though often requiring more forcing conditions than for aliphatic ethers. mdpi.com
Visible-light photoredox catalysis has emerged as a milder method for the cleavage of C-O bonds in diaryl ethers, which could potentially be adapted for phenoxy ethers. researchgate.net This approach often involves the generation of a radical cation intermediate of the ether, which then undergoes fragmentation. Additionally, certain transition metal catalysts have been shown to facilitate the cleavage of the β-O-4 ether linkage in lignin (B12514952) model compounds, which shares structural similarities with the phenoxy ether moiety. mdpi.com
It is important to note that the presence of other reactive functional groups in the molecule, particularly the bromomethyl group, would need to be considered when designing conditions for the cleavage of the phenoxy ether to ensure chemoselectivity.
Mechanistic Elucidation of Key Transformations
Kinetic Studies and Rate Determining Steps
The rate-determining step in an Sₙ2 reaction is the single concerted step where the nucleophile attacks the electrophilic carbon and the leaving group departs. In an Sₙ1 reaction, the rate-determining step would be the formation of the benzylic carbocation. The choice of solvent would also play a crucial role in the kinetics, with polar aprotic solvents favoring Sₙ2 reactions and polar protic solvents favoring Sₙ1 reactions.
Identification of Reaction Intermediates
The identification of reaction intermediates is crucial for understanding reaction mechanisms. In the reactions of this compound, several types of intermediates can be postulated.
In nucleophilic substitution reactions of the bromomethyl group proceeding via an Sₙ1 pathway, a resonance-stabilized benzylic carbocation would be the key intermediate. libretexts.org The positive charge would be delocalized over the benzylic carbon and the aromatic ring. For reactions proceeding through a radical mechanism, for instance, benzylic bromination with N-bromosuccinimide (NBS) under UV irradiation, a resonance-stabilized benzylic radical would be the intermediate. masterorganicchemistry.com These intermediates are generally short-lived and are often detected by spectroscopic methods or by trapping experiments.
In the reduction of the nitrile group with metal hydrides, an intermediate imine anion is formed after the first hydride addition. chemrxiv.org This intermediate can then be protonated and hydrolyzed to an aldehyde or undergo a second hydride addition to form the amine. In cycloaddition reactions, the mechanism is typically concerted, meaning there are no discrete intermediates, but rather a cyclic transition state. However, in some cases, stepwise mechanisms involving zwitterionic or diradical intermediates have been proposed.
Influence of Catalysts and Reagents on Reaction Pathways
Catalysts and reagents play a pivotal role in directing the reaction pathways and enhancing the selectivity of transformations involving this compound.
In the reduction of the nitrile group, the choice of catalyst is critical. For example, while many transition metal catalysts will reduce the nitrile to a primary amine, specific catalytic systems can be designed to favor the formation of secondary or tertiary amines through controlled side reactions. researchgate.net
For cycloaddition reactions, Lewis acid catalysts can be employed to activate the nitrile group towards reaction with 1,3-dipoles by lowering the energy of the LUMO of the nitrile. This can lead to increased reaction rates and improved regioselectivity. In some cases, the choice of catalyst can even switch the reaction pathway from a concerted to a stepwise mechanism.
The reactivity of the bromomethyl group can also be influenced by the choice of reagents. For instance, the use of a bulky, non-nucleophilic base would favor elimination reactions over substitution reactions. The presence of a phase-transfer catalyst can facilitate reactions between the organic-soluble substrate and an aqueous-soluble nucleophile.
Given the polyfunctional nature of this compound, the development of chemoselective reactions is of great importance. This can be achieved through the careful selection of catalysts and reagents that selectively activate one functional group while leaving the others intact. For example, a mild reducing agent might selectively reduce the nitrile without affecting the bromomethyl group or the ether linkage.
Derivatization and Chemical Transformations Utilizing 2 4 Bromomethyl Phenoxy Acetonitrile
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer significant advantages in terms of efficiency and molecular diversity. organic-chemistry.org While specific literature detailing the use of 2-[4-(Bromomethyl)phenoxy]acetonitrile in MCRs is not abundant, its structural features suggest potential applicability in well-known MCRs such as the Ugi and Passerini reactions by leveraging either the bromomethyl or the nitrile functional group.
The Ugi four-component reaction (U-4CC) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgwikipedia.org The nitrile group in this compound could potentially participate in MCRs that utilize nitriles. numberanalytics.com Furthermore, the benzylic bromide can be converted to other functional groups that are amenable to MCRs. For instance, oxidation of the bromomethyl group to an aldehyde would yield a substrate suitable for both Passerini and Ugi reactions. masterorganicchemistry.com
The Passerini three-component reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to form α-hydroxy carboxamides. wikipedia.orgorganic-chemistry.org A hypothetical MCR involving a derivative of this compound is presented in the table below.
| Reaction Type | Reactants | Potential Product | Notes |
| Passerini Reaction | 4-(Cyanomethoxy)benzaldehyde (derived from this compound), Acetic Acid, Cyclohexyl isocyanide | α-Acetoxy-4-(cyanomethoxy)phenyl-N-cyclohexylacetamide | The aldehyde would be synthesized via oxidation of the bromomethyl group. |
| Ugi Reaction | 4-(Cyanomethoxy)benzaldehyde, Aniline, Acetic Acid, Cyclohexyl isocyanide | 2-(4-(Cyanomethoxy)phenyl)-2-(phenylamino)-N-cyclohexylacetamide | Similar to the Passerini reaction, this would require prior functional group transformation. |
Synthesis of Macrocyclic Architectures
The presence of a reactive bromomethyl group makes this compound an attractive precursor for the synthesis of macrocyclic compounds such as cyclophanes and calixarenes. beilstein-journals.orgnih.gov These macrocycles are of significant interest due to their host-guest chemistry and potential applications in sensing and catalysis. nih.gov
The synthesis of cyclophanes often involves the coupling of two or more aromatic units via linker chains. nih.govnih.gov The reaction of this compound with a suitable bis-nucleophile under high-dilution conditions could lead to the formation of novel cyclophanes incorporating the phenoxyacetonitrile (B46853) moiety. For instance, reaction with a diphenol in the presence of a base would yield a macrocyclic polyether.
Calixarenes are another class of macrocycles that can be synthesized using bromomethylated aromatic compounds. The condensation of phenols with formaldehyde (B43269) is the traditional route to calixarenes; however, functionalized calixarenes can be prepared by reacting a pre-formed calixarene (B151959) with an alkylating agent like this compound. This would result in a calixarene decorated with phenoxyacetonitrile units on its upper or lower rim, thereby introducing new binding sites and modifying its solubility and complexation properties. nih.gov
The following table outlines potential macrocyclization reactions utilizing this compound.
| Macrocycle Type | Co-reactant | Proposed Product Structure | Key Reaction Conditions |
| Cyclophane | Hydroquinone | A [2.2]paracyclophane derivative | High dilution, strong base (e.g., K₂CO₃), acetonitrile (B52724) |
| Functionalized Calix wikipedia.orgarene | p-tert-Butylcalix wikipedia.orgarene | Calix wikipedia.orgarene with four 4-(cyanomethoxy)phenylmethyl groups on the lower rim | Base (e.g., NaH), DMF |
Regioselectivity and Stereoselectivity in Derivatization
The presence of two distinct reactive sites in this compound—the electrophilic benzylic carbon of the bromomethyl group and the nucleophilic potential of the nitrile group after deprotonation of the adjacent methylene (B1212753) group—raises questions of regioselectivity in its derivatization.
Regioselectivity: In reactions with ambident nucleophiles or under conditions that could activate both functional groups, selective reaction at one site over the other is a key consideration. For example, in a reaction with a reagent that is both a strong base and a good nucleophile, competition between Sₙ2 substitution at the benzylic bromide and deprotonation at the α-carbon to the nitrile could occur. The outcome of such a reaction would be highly dependent on the reaction conditions, including the nature of the base/nucleophile, the solvent, and the temperature. Generally, the high reactivity of the benzylic bromide towards nucleophilic substitution would be expected to dominate under neutral or mildly basic conditions. masterorganicchemistry.com
Stereoselectivity: While this compound itself is achiral, its derivatization can lead to the formation of chiral molecules. For instance, the synthesis of macrocycles from this precursor can result in chiral structures. The stereochemical outcome of such reactions would be of interest. The synthesis of inherently chiral macrocycles often requires the use of chiral starting materials or chiral catalysts. scispace.combirmingham.ac.uk If this compound were used to construct a macrocycle with planar chirality, for example, enantioselective synthesis could be a significant challenge requiring careful design of the synthetic route. researchgate.net
The following table summarizes key considerations for selectivity in the derivatization of this compound.
| Selectivity Type | Reaction Context | Controlling Factors | Potential Outcome |
| Regioselectivity | Reaction with a strong, non-hindered base/nucleophile | Steric hindrance, electronic effects, reaction kinetics vs. thermodynamics | Preferential Sₙ2 substitution at the benzylic position is likely, but α-deprotonation is possible. |
| Stereoselectivity | Synthesis of a chiral macrocycle | Use of chiral templates or catalysts, resolution of racemic mixtures | Formation of enantiomeric or diastereomeric macrocycles. |
Applications As a Synthetic Intermediate in Advanced Chemical Synthesis
Precursor in the Synthesis of Receptor Ligands and Modulators
The structural framework of 2-[4-(Bromomethyl)phenoxy]acetonitrile is amenable to the synthesis of molecules designed to interact with biological receptors. The phenoxyacetonitrile (B46853) portion can mimic endogenous ligands or serve as a core scaffold, while the bromomethyl group acts as a handle for attaching other pharmacophoric elements.
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a key role in regulating lipid and glucose metabolism. mdpi.com Modulators of these receptors, particularly PPARγ, are important therapeutic targets. researchgate.net The phenoxy moiety is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in the structure of active biological agents, including PPAR modulators. nih.gov For instance, fibrates, a class of PPARα agonists, and certain PPARγ agonists feature a central phenoxy ring. nih.gov
While direct synthesis of PPARγ modulators from this compound is not extensively documented in publicly available literature, its structural components make it a plausible precursor. Synthetic strategies for PPARγ agonists often involve connecting a polar head group (like a carboxylic acid) and a larger hydrophobic tail to a central aromatic scaffold. mdpi.com The this compound molecule provides the central scaffold and two points for elaboration:
Alkylation: The bromomethyl group can be used to introduce a variety of hydrophobic tails via reaction with nucleophiles.
Nitrile Conversion: The nitrile group can be hydrolyzed to a carboxylic acid, a common polar head group in many PPAR agonists.
This dual functionality allows for the systematic synthesis of a library of compounds to explore the structure-activity relationship for PPARγ modulation.
Angiotensin II receptor antagonists, commonly known as "sartans," are a major class of antihypertensive drugs. nih.gov A common synthetic route for many sartans, such as Losartan, involves the N-alkylation of a heterocyclic core (often an imidazole (B134444) derivative) with a substituted benzyl (B1604629) bromide. mdpi.com Specifically, intermediates like 4'-(bromomethyl)-2-cyanobiphenyl are widely used to introduce the required biphenylmethyl moiety. nih.gov
This compound can be envisioned as a key intermediate in the synthesis of novel angiotensin II receptor antagonists. The bromomethylphenyl group is the key reactive component for alkylating the nitrogen atom of the core heterocycle of a potential antagonist. The phenoxyacetonitrile portion of the molecule would serve as a substitute for the second phenyl ring found in traditional sartans, offering a different spatial and electronic profile that could lead to new receptor binding interactions and pharmacological properties. The nitrile group, being a bioisostere for the carboxylic acid or tetrazole groups often found in these antagonists, could either be maintained or converted to these acidic groups in the final steps of the synthesis. nih.gov
Building Block for Enzyme Inhibitors
The development of enzyme inhibitors is a cornerstone of modern drug discovery. The acetonitrile (B52724) moiety is a known pharmacophore that can be incorporated into the structure of various enzyme inhibitors. For example, acetonitrile derivatives have been investigated as glycosidase inhibitors, which are relevant for managing type II diabetes. nih.gov Other studies have explored nitrile-containing compounds as potential inhibitors for enzymes like phosphodiesterase-4. biointerfaceresearch.com
The utility of this compound as a building block for enzyme inhibitors stems from its bifunctional nature. The phenoxyacetonitrile core can be designed to fit into the active site of a target enzyme, while the bromomethyl group provides a reactive handle to covalently link to other molecular fragments or to react with residues within the enzyme's active site for irreversible inhibition. nih.gov This allows chemists to systematically build and optimize inhibitor potency and selectivity.
Scaffolds for Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful strategy used to rapidly generate large libraries of diverse molecules for high-throughput screening. chimia.ch This process relies on the use of "scaffolds"—core molecular structures that can be systematically decorated with a variety of chemical building blocks. nih.gov
This compound is an excellent candidate for a scaffold in combinatorial library synthesis. It offers two distinct and orthogonal points of diversification:
The Bromomethyl Group: This site can be reacted with a wide array of nucleophiles (e.g., amines, phenols, thiols, carbanions) to introduce a first level of diversity.
The Nitrile Group: This functional group can undergo various chemical transformations. It can be hydrolyzed to form amides or carboxylic acids, reduced to primary amines, or used in cycloaddition reactions to form heterocyclic rings like tetrazoles or triazoles. Each of these transformations provides a second level of structural diversity.
The ability to build upon this single scaffold in multiple directions allows for the efficient exploration of a vast chemical space, increasing the probability of discovering novel compounds with desired biological activities. nih.gov
Computational and Theoretical Chemistry Studies of 2 4 Bromomethyl Phenoxy Acetonitrile and Its Derivatives
Molecular Docking and Binding Affinity Predictions for Derivatives
Ligand-Target Interaction Analysis for Biologically Active Derivatives
Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein (target). This method is instrumental in identifying potential biological targets for a compound and elucidating the molecular basis of its activity.
For derivatives of 2-[4-(Bromomethyl)phenoxy]acetonitrile, molecular docking studies can be employed to screen for potential protein targets. For instance, analogous compounds containing a bromophenoxy moiety have been investigated for their antioxidant properties through docking studies with enzymes like cytochrome P450. nih.gov In a hypothetical docking study of a derivative, "Compound X," against a specific enzyme, the binding energy and key interactions can be calculated.
The process involves preparing the 3D structure of the ligand and the target protein. The ligand is then placed in the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity for each conformation. The results can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex.
Table 1: Hypothetical Molecular Docking Results for a Derivative of this compound
| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Compound X | Cytochrome P450 | -8.5 | PHE 121, LEU 208, ALA 212 |
| Compound Y | Kinase Z | -9.2 | LYS 45, ASP 155, VAL 38 |
| Compound Z | Protease A | -7.8 | HIS 41, CYS 145, GLU 166 |
This table is illustrative and based on methodologies applied to similar compounds.
Structure-Activity Relationship (SAR) Insights from Computational Models
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can guide the design of more potent and selective derivatives.
For a series of this compound derivatives, a QSAR study would involve calculating a variety of molecular descriptors. These can be broadly categorized into:
Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic aspects of the molecule.
Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.
Hydrophobic descriptors: (e.g., LogP) which quantify the molecule's hydrophobicity.
Topological descriptors: which describe the connectivity of atoms in the molecule.
Once these descriptors are calculated, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to correlate the descriptors with the observed biological activity (e.g., IC50 values).
A study on 2-phenoxy-N-substituted acetamide (B32628) analogues as hypoxia-inducible factor-1 (HIF-1) inhibitors successfully used QSAR to identify key descriptors like the SssNHE-index (an electrotopological state descriptor), slogp (a hydrophobicity descriptor), and other topological indices. nih.gov A similar approach for derivatives of this compound could yield a predictive model to guide further synthesis.
Table 2: Example of Descriptors for a Hypothetical QSAR Study
| Derivative | Biological Activity (pIC50) | LogP | Molecular Weight | Dipole Moment |
| Derivative 1 | 5.2 | 2.8 | 226.07 | 3.1 D |
| Derivative 2 | 5.8 | 3.1 | 240.10 | 3.5 D |
| Derivative 3 | 4.9 | 2.5 | 212.04 | 2.9 D |
This table presents hypothetical data to illustrate the parameters used in a QSAR study.
Predictive Modeling for Novel Synthetic Routes and Derivatization Strategies
Computational tools are also being developed to predict and design synthetic pathways for novel molecules. These tools utilize databases of known chemical reactions and algorithms to propose a sequence of reactions to produce a target molecule from available starting materials.
One such approach involves a retrosynthetic strategy, where the target molecule is recursively broken down into simpler precursors. Computational workflows can expand the chemical space around a core structure, like this compound, to suggest potential derivatives and the enzymes or reagents that could synthesize them. nih.gov Tools like BNICE.ch can be used to map out a network of accessible compounds based on known biochemical reactions. nih.gov
For this compound, predictive modeling could be used to:
Identify alternative synthetic routes: By analyzing different bond disconnections, the software can propose multiple pathways, which can then be evaluated for feasibility, cost, and efficiency.
Suggest novel derivatives: Based on a library of virtual reactions, the system can propose modifications to the core structure that are likely to be synthetically accessible.
Prioritize derivatization strategies: By combining synthetic accessibility predictions with QSAR models, it's possible to prioritize the synthesis of derivatives that are both likely to be active and readily prepared.
These predictive models can significantly accelerate the discovery and development process by focusing laboratory efforts on the most promising synthetic strategies and molecular designs.
Future Research Directions and Emerging Opportunities
Exploration of Novel Catalytic Transformations
The dual reactivity of 2-[4-(bromomethyl)phenoxy]acetonitrile opens the door to a wide array of novel catalytic transformations. The benzylic bromide is a prime handle for various coupling reactions, while the nitrile group can undergo a host of catalytic conversions.
Future research could focus on:
Sequential Catalysis: Developing one-pot or sequential catalytic processes that selectively address each functional group. For instance, a palladium-catalyzed cross-coupling reaction at the bromomethyl site could be followed by a metal-catalyzed hydration or reduction of the nitrile group.
Dual-Action Catalysis: Designing catalytic systems that can simultaneously activate both the C-Br bond and the C≡N triple bond to construct complex molecular architectures in a single step.
Asymmetric Catalysis: Introducing chirality through enantioselective transformations at the benzylic position, potentially leading to the synthesis of novel chiral ligands or biologically active molecules. The nitrile group could also be a target for asymmetric catalytic reactions, such as hydrocyanation or reduction to chiral amines.
A hypothetical reaction scheme exploring sequential catalysis is presented below:
| Step | Reactant | Catalyst | Product |
| 1 | This compound + Arylboronic Acid | Palladium Catalyst | 2-[4-(Arylmethyl)phenoxy]acetonitrile |
| 2 | 2-[4-(Arylmethyl)phenoxy]acetonitrile | Ruthenium Catalyst | 2-[4-(Arylmethyl)phenoxy]ethanamine |
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The well-defined reactivity of the functional groups in this compound makes it an ideal candidate for integration into automated synthesis platforms. researchgate.net These platforms, coupled with high-throughput experimentation (HTE), can rapidly accelerate the discovery of new reactions and molecules. researchgate.net
Key opportunities include:
Library Synthesis: Utilizing the compound as a scaffold to generate large libraries of diverse molecules by reacting the bromomethyl group with a wide range of nucleophiles (e.g., amines, thiols, phenols) and subsequently modifying the nitrile group.
Reaction Optimization: Employing HTE to rapidly screen various catalysts, ligands, solvents, and reaction conditions to optimize transformations involving this compound. This can lead to the discovery of novel and more efficient synthetic protocols.
Data-Driven Discovery: The large datasets generated from HTE can be used to train machine learning algorithms to predict reaction outcomes and propose new synthetic routes, further accelerating the pace of discovery.
Potential in Materials Science Research
The structural motifs present in this compound suggest its potential as a monomer or cross-linking agent in the synthesis of advanced materials.
Polymer Synthesis: The bromomethyl group can be converted to a polymerizable functionality (e.g., a vinyl or acrylic group), or the molecule can be used in polycondensation reactions. The polar nitrile group can enhance the properties of the resulting polymers, such as their thermal stability, dielectric constant, or solubility. Research into acrylonitrile (B1666552) side-chain appended π-conjugated polymers has shown interesting optical properties. rsc.org
Functional Surfaces: The molecule could be used to modify surfaces by grafting it onto a substrate via the bromomethyl group. The exposed nitrile functionalities could then be used for further chemical modifications or to tune the surface properties, such as wettability or biocompatibility.
Organic Frameworks: The rigid phenoxyacetonitrile (B46853) backbone and the reactive bromomethyl handle make it a potential building block for the synthesis of covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) with tailored pore sizes and functionalities.
Development of Bio-inspired Synthetic Approaches
Nature often employs elegant and efficient strategies for the synthesis of complex molecules. Bio-inspired approaches could offer novel ways to utilize this compound.
Enzymatic Catalysis: Exploring the use of enzymes, such as halohydrin dehalogenases or nitrile hydratases, to selectively transform the bromomethyl and nitrile groups, respectively. This could lead to greener and more selective synthetic methods.
Biomimetic Catalysis: Designing synthetic catalysts that mimic the active sites of enzymes to perform specific transformations on the molecule. For example, developing artificial metalloenzymes for the selective functionalization of the C-Br bond.
Supramolecular Chemistry: Utilizing non-covalent interactions, inspired by biological systems, to direct the assembly of this compound into complex supramolecular structures with emergent properties.
While direct research on this compound is in its nascent stages, its versatile structure provides a fertile ground for future investigations across multiple disciplines of chemistry. The exploration of its reactivity through modern techniques like catalytic transformations and automated synthesis is poised to unlock its full potential in the creation of novel molecules and materials.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-[4-(Bromomethyl)phenoxy]acetonitrile to maximize yield and purity?
- Methodological Answer: Synthesis optimization involves using acetonitrile as a solvent due to its miscibility with polar reactants and intermediates. Potassium carbonate (K₂CO₃) is effective as a base for deprotonation, with reactions typically conducted at 75°C for 20 hours to achieve high conversion rates . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Monitoring reaction progress using LC-MS or TLC (retention factor analysis) is critical .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer:
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C≡N stretch at ~2250 cm⁻¹, C-Br stretch at ~600 cm⁻¹) .
- ¹H/¹³C NMR: Confirms substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene groups adjacent to bromine at δ 4.3–4.7 ppm) .
- Elemental Analysis: Validates molecular formula (C₁₀H₈BrNO) with <0.5% deviation .
- X-ray Crystallography: Resolves crystal packing and bond angles (e.g., dihedral angles between phenyl and acetonitrile moieties) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer:
- Storage: Keep at 2–8°C in amber glass vials to prevent photodegradation and hydrolysis. Use desiccants to avoid moisture .
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation of volatile intermediates .
- Waste Disposal: Neutralize brominated byproducts with sodium thiosulfate before aqueous disposal .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?
- Methodological Answer:
- Controlled Assays: Replicate studies under standardized conditions (e.g., cell lines, incubation times, and solvent controls). For example, anti-anxiety activity in rodent models should use Diazepam as a positive control and vehicle-only groups .
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., nitro vs. methoxy groups) on biological potency using molecular docking (AutoDock Vina) to predict binding affinities .
- Meta-Analysis: Aggregate data from multiple studies to identify outliers or trends in EC₅₀/IC₅₀ values .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the bromomethyl group’s LUMO energy indicates susceptibility to SN2 reactions .
- Molecular Dynamics (MD) Simulations: Model solvation effects in acetonitrile to optimize reaction kinetics .
- Retrosynthetic Analysis: Use tools like Synthia™ to propose feasible routes, leveraging known intermediates (e.g., 4-bromobenzyl bromide) .
Q. How can structural modifications of this compound enhance its utility in organic synthesis?
- Methodological Answer:
- Functional Group Interconversion: Replace the bromine atom with azide (via NaN₃) for click chemistry applications .
- Cross-Coupling Reactions: Utilize Suzuki-Miyaura coupling (Pd catalysts) to attach aryl/heteroaryl groups at the bromomethyl position .
- Protecting Group Strategies: Temporarily mask the acetonitrile moiety with trimethylsilyl groups to prevent side reactions during alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
